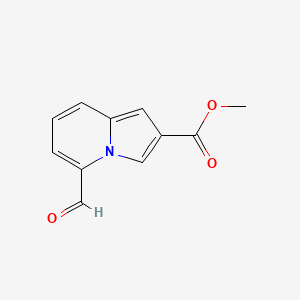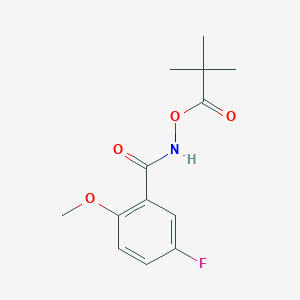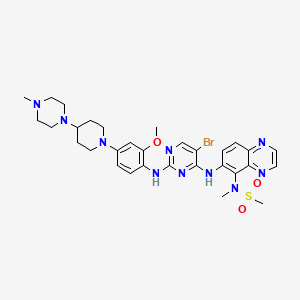
3-((tert-Butyldimethylsilyl)oxy)-2-(methoxymethyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is a chemical compound with the molecular formula C10H22O3Si. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) is often employed to remove the TBDMS protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled release of the hydroxyl group for further reactions.
類似化合物との比較
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is unique due to its specific structure, which includes both a TBDMS-protected hydroxyl group and a methoxymethyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for multiple points of modification and functionalization.
特性
分子式 |
C11H26O3Si |
|---|---|
分子量 |
234.41 g/mol |
IUPAC名 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(5,6)14-9-10(7-12)8-13-4/h10,12H,7-9H2,1-6H3 |
InChIキー |
VXNQWWMKCQMVPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


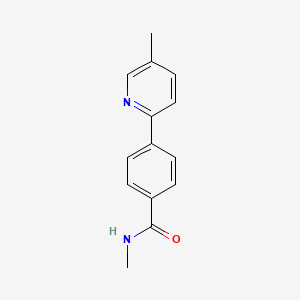





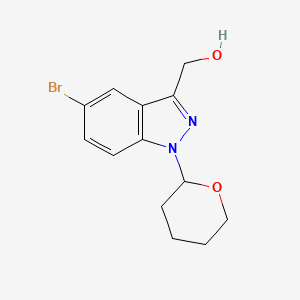

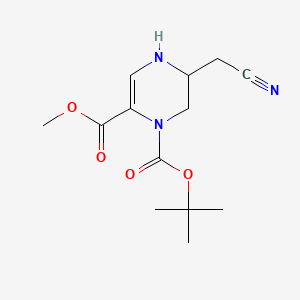
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

